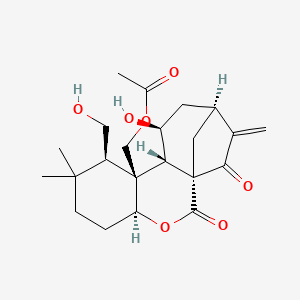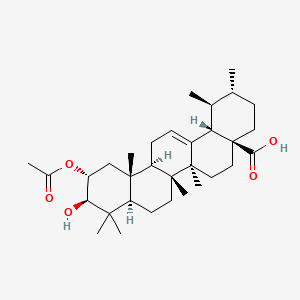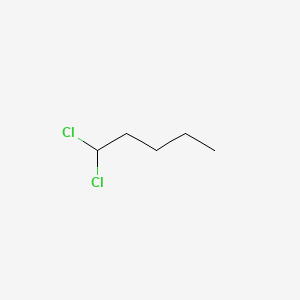
3,3,5,5-Tetramethyl-1,2,4-trithiolane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,3,5,5-Tetramethyl-1,2,4-trithiolane is an organic compound with the molecular formula C6H12S3 and a molecular weight of 180.354 g/mol . It is a member of the trithiolane family, characterized by a three-membered ring containing sulfur atoms. This compound is known for its unique structure and properties, making it a subject of interest in various scientific fields.
Preparation Methods
The synthesis of 3,3,5,5-Tetramethyl-1,2,4-trithiolane typically involves the reaction of appropriate precursors under controlled conditions. One common method includes the reaction of 2,2,4,4-tetramethyl-1,3-dithiane with sulfur monochloride (S2Cl2) in the presence of a base . The reaction is carried out under an inert atmosphere to prevent oxidation and other side reactions. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
3,3,5,5-Tetramethyl-1,2,4-trithiolane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones. Common oxidizing agents include hydrogen peroxide (H2O2) and peracids.
Reduction: Reduction reactions can convert the compound into thiols or other reduced sulfur species. Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: The sulfur atoms in the ring can participate in substitution reactions, where one or more sulfur atoms are replaced by other atoms or groups.
Scientific Research Applications
3,3,5,5-Tetramethyl-1,2,4-trithiolane has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfur-containing compounds.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying sulfur metabolism and related biochemical pathways.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as an antioxidant and its ability to modulate enzyme activity.
Mechanism of Action
The mechanism by which 3,3,5,5-Tetramethyl-1,2,4-trithiolane exerts its effects involves its interaction with molecular targets such as enzymes and proteins. The sulfur atoms in the compound can form covalent bonds with thiol groups in proteins, leading to changes in protein structure and function. This interaction can modulate enzyme activity, influence redox states, and affect cellular signaling pathways .
Comparison with Similar Compounds
3,3,5,5-Tetramethyl-1,2,4-trithiolane can be compared with other trithiolane compounds, such as 3,5-diethyl-1,2,4-trithiolane. While both compounds share a similar trithiolane ring structure, the presence of different substituents (methyl vs. ethyl groups) imparts distinct chemical and physical properties. For example, this compound has a higher molecular weight and different reactivity compared to its diethyl counterpart .
Properties
CAS No. |
38348-31-1 |
|---|---|
Molecular Formula |
C6H12S3 |
Molecular Weight |
180.4 g/mol |
IUPAC Name |
3,3,5,5-tetramethyl-1,2,4-trithiolane |
InChI |
InChI=1S/C6H12S3/c1-5(2)7-6(3,4)9-8-5/h1-4H3 |
InChI Key |
XFOWPRWOLKTTSD-UHFFFAOYSA-N |
Canonical SMILES |
CC1(SC(SS1)(C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![ethyl 6-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxo-2,3,6,7,10,10a-hexahydro-1H-pyrrolo[1,2-a]azocine-3-carboxylate](/img/structure/B13834747.png)
![3-Amino-5-[1-(4-dimethylamino-phenyl)-meth-(Z)-ylidene]-2-thioxo-thiazolidin-4-one](/img/structure/B13834749.png)
![[(1S)-1-aminoethyl]-[(2S)-2-aminopropanoyl]oxyphosphinic acid](/img/structure/B13834762.png)
![1,2,3,4,5,6-hexakis[4-(2-ethylhexyl)phenyl]benzene](/img/structure/B13834767.png)

![3-(Pyridin-3-YL)-3,8-diazabicyclo[3.2.1]octane](/img/structure/B13834782.png)

![1-(3-Amino-3,8-diazabicyclo[3.2.1]octan-8-yl)propan-1-one](/img/structure/B13834797.png)





![(8S,9S,10R,13S,14S,17S)-17-acetyl-1-hydroxy-10,13-dimethyl-6,7,8,9,10,11,12,13,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3(2H)-one](/img/structure/B13834844.png)
